molecular formula C18H22BrNO2 B13746902 2-(3-(Dimethylamino)propoxy)benzophenone hydrobromide CAS No. 10429-25-1

2-(3-(Dimethylamino)propoxy)benzophenone hydrobromide

Cat. No.: B13746902
CAS No.: 10429-25-1
M. Wt: 364.3 g/mol
InChI Key: AWJXDAOBZRRZPQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(3-(Dimethylamino)propoxy)benzophenone hydrobromide is an organic compound with the molecular formula C18H21NO2.BrH. It is a derivative of benzophenone, featuring a dimethylamino group and a propoxy linkage.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-(Dimethylamino)propoxy)benzophenone hydrobromide typically involves the reaction of benzophenone with 3-(dimethylamino)propyl chloride in the presence of a base, followed by hydrobromic acid treatment to form the hydrobromide salt. The reaction conditions often include:

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include:

Chemical Reactions Analysis

Types of Reactions

2-(3-(Dimethylamino)propoxy)benzophenone hydrobromide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

2-(3-(Dimethylamino)propoxy)benzophenone hydrobromide has several scientific research applications:

    Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, such as in drug development.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 2-(3-(Dimethylamino)propoxy)benzophenone hydrobromide involves its interaction with molecular targets such as enzymes or receptors. The compound may exert its effects through:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(3-(Dimethylamino)propoxy)benzophenone hydrobromide is unique due to its specific structural features, which confer distinct chemical and biological properties. Its combination of a dimethylamino group and a propoxy linkage on the benzophenone core makes it a versatile compound for various applications .

Properties

CAS No.

10429-25-1

Molecular Formula

C18H22BrNO2

Molecular Weight

364.3 g/mol

IUPAC Name

3-(2-benzoylphenoxy)propyl-dimethylazanium;bromide

InChI

InChI=1S/C18H21NO2.BrH/c1-19(2)13-8-14-21-17-12-7-6-11-16(17)18(20)15-9-4-3-5-10-15;/h3-7,9-12H,8,13-14H2,1-2H3;1H

InChI Key

AWJXDAOBZRRZPQ-UHFFFAOYSA-N

Canonical SMILES

C[NH+](C)CCCOC1=CC=CC=C1C(=O)C2=CC=CC=C2.[Br-]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.